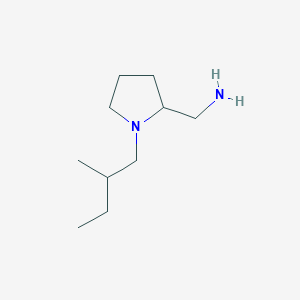

(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine

Beschreibung

BenchChem offers high-quality (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C10H22N2 |

|---|---|

Molekulargewicht |

170.30 g/mol |

IUPAC-Name |

[1-(2-methylbutyl)pyrrolidin-2-yl]methanamine |

InChI |

InChI=1S/C10H22N2/c1-3-9(2)8-12-6-4-5-10(12)7-11/h9-10H,3-8,11H2,1-2H3 |

InChI-Schlüssel |

JOKLVLOROJQDOB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)CN1CCCC1CN |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Pyrrolidine-2-methanamine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1] Among its many derivatives, the pyrrolidine-2-methanamine core has emerged as a particularly fruitful starting point for the design of novel therapeutics. This technical guide provides a comprehensive exploration of pyrrolidine-2-methanamine derivatives, delving into their stereoselective synthesis, diverse therapeutic applications, and the critical structure-activity relationships that govern their biological effects. We will examine their roles as potent dopamine receptor antagonists, dipeptidyl peptidase-4 (DPP-4) inhibitors, and their emerging potential in antiviral and anticancer applications. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a thorough review of the field but also detailed, actionable experimental protocols and key data to inform future discovery efforts.

The Pyrrolidine-2-methanamine Core: Structural Advantages and Synthetic Foundations

The five-membered saturated nitrogen heterocycle of the pyrrolidine ring offers a unique combination of properties that make it highly attractive for drug design. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a thorough exploration of pharmacophore space.[2] The inherent chirality of substituted pyrrolidines, particularly at the C2 position, is a critical feature that can lead to significant differences in biological activity between stereoisomers.[2] The pyrrolidine-2-methanamine scaffold builds upon these advantages by introducing a primary or substituted amine on a methylene linker at the 2-position, providing an additional vector for interaction with biological targets and a key handle for synthetic diversification.

Stereoselective Synthetic Strategies

The synthesis of enantiomerically pure pyrrolidine-2-methanamine derivatives is paramount, as biological activity is often confined to a single stereoisomer. The most common and efficient approaches utilize the chiral pool, starting from readily available and optically pure precursors such as L-proline or 4-hydroxy-L-proline.[2]

A representative synthetic pathway often involves the reduction of the carboxylic acid of a protected proline derivative to the corresponding alcohol (prolinol), followed by conversion of the hydroxyl group to a leaving group and subsequent displacement with an amine or a protected amine equivalent.

Diagram 1: General Synthetic Approach from L-proline

Caption: A generalized workflow for the synthesis of chiral pyrrolidine-2-methanamine derivatives starting from L-proline.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The versatility of the pyrrolidine-2-methanamine scaffold is evident in the wide range of biological targets it can be tailored to address. Here, we explore some of the most significant therapeutic areas.

Dopamine Receptor Antagonists: Targeting Neurological and Psychiatric Disorders

Pyrrolidine-2-methanamine derivatives have proven to be a rich source of potent and selective dopamine D2 and D3 receptor antagonists, which are crucial for the treatment of schizophrenia and other psychotic disorders.[3][4] The benzamide moiety attached to the methanamine nitrogen is a key pharmacophoric element in this class of compounds.

Key SAR Insights:

-

Stereochemistry: The (S)-enantiomer of the pyrrolidine ring is essential for high-affinity D2 receptor binding.[4]

-

N-Substitution on Pyrrolidine: An N-ethyl group on the pyrrolidine ring is often optimal for potent D2 antagonist activity.[4]

-

Benzamide Substituents: The nature and position of substituents on the benzamide ring significantly modulate potency and selectivity. For instance, 2,6-dimethoxy substitution is a common feature in potent antagonists.[4]

Table 1: Dopamine D2/D3 Receptor Binding Affinities of Representative Pyrrolidine-2-methanamine Derivatives

| Compound | R1 (Pyrrolidine N-substituent) | R2 (Benzamide Substituents) | D2R Ki (nM) | D3R Ki (nM) |

| Eticlopride Analog 1 | -CH2CH3 | 3-Cl, 5-ethyl, 6-OH, 2-methoxy | <2 | <2 |

| Eticlopride Analog 2 | -H | 3-Cl, 5-ethyl, 6-OH, 2-methoxy | 1.77 | 0.436 |

| Eticlopride Analog 3 | -CH2CH2CH3 | 3-Cl, 5-ethyl, 6-OH, 2-methoxy | 2.57 | 0.444 |

Data synthesized from multiple sources, including[5].

Diagram 2: Dopamine D2 Receptor Signaling Pathway

Caption: Simplified signaling cascade of the dopamine D2 receptor and the inhibitory action of pyrrolidine-2-methanamine antagonists.[6]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Modern Approach to Type 2 Diabetes Management

DPP-4 inhibitors are a class of oral antihyperglycemic agents that work by preventing the degradation of incretin hormones, such as GLP-1.[7] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release. The pyrrolidine-2-carbonitrile scaffold is a well-established pharmacophore for potent DPP-4 inhibitors, with vildagliptin and saxagliptin being prominent examples.[8] Pyrrolidine-2-methanamine derivatives have also been explored as effective DPP-4 inhibitors.[9]

Key SAR Insights:

-

Cyanopyrrolidine Moiety: A nitrile group at the 2-position of the pyrrolidine ring is a key feature for potent inhibition, forming a reversible covalent bond with the catalytic serine residue of DPP-4.

-

N-Substituent on Pyrrolidine: The substituent on the pyrrolidine nitrogen plays a crucial role in binding to the S2 subsite of the enzyme.

-

Amide Substituent: The group attached to the pyrrolidine-2-carboxamide nitrogen interacts with the S1 pocket of DPP-4.

Table 2: DPP-4 Inhibitory Activity of Representative Pyrrolidine Derivatives

| Compound | Scaffold | R-group | DPP-4 IC50 (nM) |

| PF-00734200 | 4-substituted proline amide | 4-(4-pyrimidin-2-yl-piperazin-1-yl) | 13 |

| Vildagliptin | Pyrrolidine-2-carbonitrile | N-(3-hydroxy-adamantan-1-yl)glycyl | - |

| Saxagliptin | Pyrrolidine-2-carbonitrile | N-(adamantan-1-yl)glycyl with a 3-hydroxy group | - |

IC50 values are indicative and can vary based on assay conditions. Data from[9].

Emerging Applications: Antiviral and Anticancer Agents

The structural versatility of the pyrrolidine-2-methanamine scaffold has led to its investigation in other therapeutic areas, including antiviral and anticancer research.

-

Antiviral Activity: Pyrrolidine derivatives have been synthesized and evaluated as inhibitors of viral enzymes, such as neuraminidase in the influenza virus.[10] The design of these inhibitors often involves mimicking the transition state of the natural substrate.

-

Anticancer Activity: A variety of pyrrolidine derivatives have demonstrated cytotoxic activity against several cancer cell lines.[11][12] The mechanisms of action are diverse and can include the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.

Further SAR studies are ongoing to optimize the potency and selectivity of pyrrolidine-2-methanamine derivatives for these challenging therapeutic targets.

Experimental Protocols

To facilitate further research and development in this area, we provide detailed, self-validating protocols for key synthetic and biological evaluation procedures.

Synthesis of (S)-N-((1-ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxybenzamide

This protocol describes the synthesis of a representative dopamine D2 receptor antagonist.

Materials:

-

3,5-dichloro-2,6-dimethoxybenzoic acid

-

Thionyl chloride

-

Toluene

-

Dry ethyl ether

-

2-(aminomethyl)-1-ethylpyrrolidine

-

Sodium hydroxide solution

-

Water

Procedure:

-

To 11.9 g (0.047 mol) of 3,5-dichloro-2,6-dimethoxybenzoic acid, add 20 ml of thionyl chloride.

-

Heat the mixture on a steam bath for 30 minutes.

-

Add 50 ml of toluene to the solution.

-

Evaporate the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the residue in 50 ml of dry ethyl ether.

-

In a separate flask, dissolve 6.0 g (0.047 mol) of 2-(aminomethyl)-1-ethylpyrrolidine in 50 ml of ethyl ether.

-

Add the solution from step 6 dropwise to the solution from step 5 with stirring.

-

After 30 minutes at room temperature, add 300 ml of water while stirring.

-

Separate the aqueous layer and alkalize it with sodium hydroxide solution, added dropwise with stirring and cooling in an ice bath.

-

Collect the precipitate by filtration and wash with water.[13]

Diagram 3: Synthetic Workflow for a Pyrrolidine-2-methanamine Benzamide

Sources

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel hybrid pyrrolidinedione-thiazolidinones as potential anticancer agents: Synthesis and biological evaluation - Enamine [enamine.net]

- 12. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

An In-depth Technical Guide on (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine. The primary focus of this document is to establish the molecular formula and molecular weight of the compound through a detailed analysis of its constituent elements and their isotopic masses. This guide will serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule in various scientific domains, including drug discovery and development. We will delve into the theoretical calculations underpinning these properties and outline the empirical methodologies for their verification.

Introduction

(1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine is a chiral amine containing a pyrrolidine ring substituted at the nitrogen atom with a 2-methylbutyl group and at the adjacent carbon with a methanamine group. The presence of multiple chiral centers and its structural motifs suggest its potential utility as a building block in asymmetric synthesis or as a scaffold in medicinal chemistry. An accurate determination of its molecular weight and formula is the first and most critical step in its characterization, underpinning all subsequent quantitative analytical procedures, including reaction stoichiometry, purity assessment, and formulation development.

Core Physicochemical Properties

A precise understanding of the molecular formula and weight is paramount for any further investigation of a chemical compound. These fundamental properties are derived directly from the atomic composition of the molecule.

Molecular Formula

The molecular formula for (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine has been determined to be C₁₀H₂₂N₂ [1]. This formula indicates that each molecule is composed of:

-

10 Carbon (C) atoms

-

22 Hydrogen (H) atoms

-

2 Nitrogen (N) atoms

Molecular Weight

Based on the molecular formula, the molecular weight of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine is calculated to be 170.30 g/mol [1]. This value is derived from the sum of the atomic weights of the constituent atoms, using the most common isotopes of each element.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂N₂ | ChemScene[1] |

| Molecular Weight | 170.30 g/mol | ChemScene[1] |

Structural Representation and Verification

The connectivity of the atoms in (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine is crucial for a complete understanding of its chemical behavior.

2D Chemical Structure

Caption: 2D structure of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine.

Experimental Determination of Molecular Weight

While theoretical calculations provide an expected molecular weight, empirical verification is a cornerstone of chemical characterization. The following protocol outlines a standard procedure for this determination using mass spectrometry.

Protocol: Molecular Weight Verification by Mass Spectrometry

Objective: To experimentally confirm the molecular weight of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For a singly charged molecular ion, the m/z value corresponds to the molecular weight.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

Procedure:

-

Sample Preparation:

-

Dissolve a small amount (e.g., 1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

-

-

Ionization:

-

Electrospray ionization (ESI) is a suitable technique for this amine-containing compound due to its propensity to be protonated.

-

Set the ESI source to positive ion mode.

-

-

Mass Analysis:

-

Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]⁺.

-

The expected m/z for [M+H]⁺ would be approximately 171.31.

-

The high-resolution mass measurement will provide a highly accurate mass, which can be used to confirm the elemental composition.

-

Conclusion

This technical guide has established the fundamental molecular properties of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine. The molecular formula is C₁₀H₂₂N₂, and the corresponding molecular weight is 170.30 g/mol [1]. These values are critical for any researcher working with this compound, providing the basis for all quantitative experiments. The outlined mass spectrometry protocol offers a reliable method for the empirical verification of these properties, ensuring the identity and purity of the compound in a research or development setting.

References

Sources

Strategic Sourcing and Technical Characterization of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine

Topic: Content Type: Technical Whitepaper / Sourcing Guide Audience: Medicinal Chemists, CMC Leads, and Procurement Scientists

Executive Summary & Molecule Profile

((1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine) is a specialized diamine building block, structurally categorized as an N-alkylated prolinamine. Unlike its commodity analogs (e.g., N-ethyl or N-allyl variants), this molecule features a branched lipophilic tail (2-methylbutyl) that introduces a second chiral center, significantly increasing the complexity of sourcing and quality control.

This guide addresses the critical "Make vs. Buy" decision matrix, identifying specific suppliers while establishing a rigorous technical protocol to validate stereochemical purity—a common failure point in outsourcing this specific scaffold.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine |

| CAS Number | 1249766-85-5 |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| Core Scaffold | Pyrrolidine (Proline derivative) |

| Key Feature | Dual Chiral Centers (C2 on ring, C2' on side chain) |

| Primary Application | Chiral auxiliary, GPCR ligand fragment (D2/D3/H3 analogs) |

The Sourcing Landscape: Tiered Supplier Analysis

The commercial availability of CAS 1249766-85-5 is limited to "Tier 2" (Specialty Catalog) and "Tier 3" (Custom Synthesis) suppliers. It is not a commodity chemical held in bulk stock by major distributors like Sigma-Aldrich or Fisher Scientific.

Primary Supplier (Catalog Listed)

ChemScene appears to be the primary originator for this specific CAS entry.

-

Catalog ID: CS-0106885 (Verify with current lot)

-

Risk Profile: High. Catalog listings for this molecule often do not specify the stereochemistry of the 2-methylbutyl chain.

Secondary Aggregators (Sourcing Hubs)

To access broader inventory or competitive custom synthesis quotes, utilize the following aggregators which index the inventories of Enamine, WuXi, and smaller boutique synthesis labs:

-

eMolecules: Best for filtering "Tier 1" stock (ships in 2-5 days) vs. "Tier 3" (ships in 4-12 weeks).

-

MolPort: Effective for locating "orphan" stock from academic labs or boutique European vendors.

-

SciFinder/ChemSpace: Use for structure search to find non-CAS indexed analogs.

The "Hidden" Stereochemistry Trap

Most suppliers synthesize this via alkylation using commercial 1-bromo-2-methylbutane.

-

The Problem: Commercial 1-bromo-2-methylbutane is frequently racemic .

-

The Result: Even if the pyrrolidine ring is pure (S) (derived from L-Proline), the final product will be a 1:1 mixture of diastereomers: (2S, 2'S) and (2S, 2'R) .

-

Impact: These diastereomers will have different potencies and pharmacokinetic profiles.

Technical Validation: The "Self-Validating" Protocol

Do not accept a Certificate of Analysis (CoA) based solely on achiral HPLC or low-field NMR. You must implement a Stereochemical Control Strategy .

A. Sourcing Decision Logic

Use this workflow to determine the correct acquisition path based on your project's stereochemical strictness.

Figure 1: Sourcing decision tree emphasizing stereochemical risk mitigation.

B. Analytical QC Protocol

Upon receipt of the material, execute the following validation steps:

-

¹H NMR (High Field >400 MHz):

-

Look for "doubling" of signals. The methyl doublets of the 2-methylbutyl group will appear as two distinct sets of signals if diastereomers are present.

-

Solvent: CDCl₃ or DMSO-d₆.

-

-

Chiral HPLC/SFC (Crucial):

-

Standard C18 columns will not separate the diastereomers efficiently.

-

Recommended Column: Chiralpak IA or IC (Amylose-based).

-

Mobile Phase: Hexane/Ethanol/DEA (80:20:0.1).

-

Acceptance Criteria: >98% de (diastereomeric excess).

-

Synthesis Strategy (The "Backup" Route)

If commercial stock is racemic or unavailable, commission a custom synthesis using the Amide Reduction Route . This is superior to direct alkylation because it allows the use of commercially available chiral acids, which are cheaper and purer than their corresponding halides.

Mechanistic Pathway

-

Coupling: React L-Proline Methyl Ester with (S)-(+)-2-Methylbutyric acid (commercially available, >99% ee) using EDC/HOBt.

-

Reduction: Reduce the resulting amide and ester simultaneously using Lithium Aluminum Hydride (LiAlH₄).

-

Workup: Fieser workup to isolate the diamine.

Figure 2: Recommended synthetic pathway to guarantee stereochemical integrity.

Handling and Safety

-

Physical State: Likely a colorless to pale yellow oil.

-

Basicity: Highly basic (two amine centers). Store under Argon/Nitrogen to prevent carbonate formation from atmospheric CO₂.

-

Storage: 2-8°C. Hygroscopic.

-

Hazards: Corrosive (Skin/Eye). Use standard PPE (Gloves, Goggles, Fume Hood).

References

-

ChemScene. (2024).[1] Product Entry: (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine (CAS 1249766-85-5). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 26116-12-1 (Ethyl Analog). Retrieved from

-

Głowacka, I. E., et al. (2020).[2] Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate. Bioorganic Chemistry. (Demonstrates pyrrolidine functionalization logic). Retrieved from

-

Mayr, H. (2020).[3] Database of Reactivity Parameters: (S)-pyrrolidin-2-ylmethanamine. LMU Munich. (Nucleophilicity data for the core scaffold). Retrieved from

Sources

Methodological & Application

Application Notes & Protocols: Leveraging (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine in CNS-Targeted SAR Studies

Introduction: The Strategic Value of the Pyrrolidine Scaffold in CNS Drug Discovery

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds.[1] Its non-planar, puckered nature provides an excellent framework for creating three-dimensional diversity, a critical feature for potent and selective interactions with complex biological targets like G-protein coupled receptors (GPCRs) and transporters in the central nervous system (CNS).[2] The pyrrolidine moiety, particularly when chiral, allows for precise spatial orientation of substituents, which can significantly influence binding affinity and functional activity.[2]

This guide focuses on the utility of a specific chiral building block, (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine , as a starting point for a Structure-Activity Relationship (SAR) campaign. The presence of a primary amine offers a versatile handle for derivatization, while the N-substituted 2-methylbutyl group provides a lipophilic element that can be systematically modified to probe its influence on potency, selectivity, and pharmacokinetic properties. While the specific biological target of this molecule is not predetermined, its structural similarity to known CNS-active agents, such as monoamine uptake inhibitors and dopamine D3 receptor ligands, makes it a promising lead for discovering novel therapeutics for neurological and psychiatric disorders.[3][4]

This document will provide a comprehensive framework for initiating an SAR study around this scaffold, from initial synthesis to detailed in vitro characterization.

Lead Compound Profile: (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine

| Property | Value | Source |

| IUPAC Name | (1-(2-methylbutyl)pyrrolidin-2-yl)methanamine | ChemScene |

| CAS Number | 1249766-85-5 | ChemScene |

| Molecular Formula | C10H22N2 | ChemScene |

| Molecular Weight | 170.30 g/mol | ChemScene |

| Predicted LogP | 2.9 | PubChem |

Synthetic Strategy: Accessing the Core Scaffold and Analogs

A robust and flexible synthetic route is paramount for any successful SAR study. The synthesis of the parent compound, (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine, and its subsequent analogs can be approached through a convergent strategy, allowing for late-stage diversification.

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a general method for the synthesis of the N-alkylated 2-aminomethylpyrrolidine core, which can be adapted for various N-substituents.

Step 1: N-Alkylation of a Protected 2-(Aminomethyl)pyrrolidine

-

To a solution of commercially available Boc-protected (S)-2-(aminomethyl)pyrrolidine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (2.0 eq).

-

Add the desired alkyl halide, in this case, 1-bromo-2-methylbutane (1.2 eq).

-

Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-(1-(2-methylbutyl)pyrrolidin-2-yl)methanamine.

Step 2: Deprotection of the Primary Amine

-

Dissolve the purified product from Step 1 in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until deprotection is complete as monitored by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

If necessary, neutralize the resulting salt with a base (e.g., saturated NaHCO3 solution) and extract the free amine into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine.

SAR Strategy: A Multipronged Approach to Probe Molecular Interactions

A systematic SAR study will explore how modifications to different parts of the molecule affect its biological activity. The following diagram illustrates the key areas for modification.

Caption: Key areas for SAR modification on the lead scaffold.

In Vitro Assay Protocols for a Hypothetical CNS Target

Based on the structural features of the lead compound, we hypothesize potential activity at a CNS GPCR, for example, a histamine or dopamine receptor. The following protocols are designed to assess the affinity and functional activity of the synthesized analogs at such a target.

Protocol 2: Radioligand Binding Assay (Affinity)

This protocol determines the binding affinity (Ki) of the test compounds by measuring their ability to displace a known radioligand from the target receptor.

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human receptor of interest (e.g., HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

-

Competition Binding:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 25 µL of a known concentration of a suitable radioligand (e.g., [3H]-dopamine or [3H]-pyrilamine).

-

Add 25 µL of the test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

Add 100 µL of the prepared cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine non-specific binding using an excess of a known high-affinity unlabeled ligand.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: Functional Assay (e.g., cAMP Assay for Gs/Gi-coupled Receptors)

This protocol measures the functional activity of the compounds as agonists or antagonists by quantifying their effect on second messenger levels, such as cyclic AMP (cAMP).

-

Cell Culture: Plate cells expressing the target receptor in a suitable 96-well plate and grow to near confluency.

-

Agonist Mode:

-

Wash the cells with serum-free medium.

-

Add the test compounds at various concentrations and incubate for a specified time (e.g., 30 minutes).

-

For Gi-coupled receptors, a stimulator of adenylyl cyclase like forskolin is added to induce cAMP production.

-

-

Antagonist Mode:

-

Pre-incubate the cells with the test compounds at various concentrations.

-

Add a known agonist at a fixed concentration (e.g., its EC80) and incubate for a specified time.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the manufacturer's protocol of a commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

-

Measure the cAMP levels.

-

-

Data Analysis:

-

Agonist: Plot the cAMP response against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist: Plot the inhibition of the agonist response against the log of the compound concentration to determine the IC50. Calculate the antagonist dissociation constant (Kb) using the Gaddum equation.

-

Data Interpretation and SAR Progression

The data from these assays will be compiled to build a comprehensive SAR table. This will allow for the systematic evaluation of the impact of each structural modification.

Illustrative SAR Data Table

| Compound | R1 (N-Substituent) | R2 (Amine Deriv.) | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |

| Lead | 2-Methylbutyl | -NH2 | 150 | 250 (agonist) |

| Analog 1 | Ethyl | -NH2 | 500 | 800 (agonist) |

| Analog 2 | Benzyl | -NH2 | 50 | 75 (agonist) |

| Analog 3 | 2-Methylbutyl | -NHMe | 200 | 350 (agonist) |

| Analog 4 | 2-Methylbutyl | -NH-CO-Ph | >10000 | Inactive |

| Analog 5 | (R)-2-Methylbutyl | -NH2 | 80 | 120 (agonist) |

This illustrative data suggests that a bulkier, aromatic N-substituent (Analog 2) may be favorable for binding, while derivatization of the primary amine to an amide (Analog 4) is detrimental. The stereochemistry of the N-alkyl group also appears to influence activity (Analog 5).

Workflow for a Typical SAR Cycle

The following diagram illustrates the iterative process of an SAR campaign.

Caption: The iterative cycle of a Structure-Activity Relationship study.

Conclusion and Future Directions

The use of (1-(2-Methylbutyl)pyrrolidin-2-yl)methanamine provides a promising starting point for an SAR campaign aimed at discovering novel CNS-active compounds. The protocols and strategies outlined in this document offer a robust framework for synthesizing and evaluating a library of analogs. The key to a successful program will be the iterative nature of the design-synthesize-test-analyze cycle, allowing for the continuous refinement of compounds with improved potency, selectivity, and drug-like properties. Further characterization of promising leads would involve broader off-target screening, in vivo pharmacokinetic studies, and efficacy testing in relevant animal models.

References

-

Zhou, P., Xiang, L., Zhao, D., Ren, J., Qiu, Y., & Li, Y. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanthanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 252-262. [Link]

-

Canal, M., et al. (2023). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 14(15), 2825-2849. [Link]

-

Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

-

Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

-

PubChem. (n.d.). 2-Methyl-1-(2-methylbutyl)pyrrolidine. PubChem. Retrieved from [Link]

-

Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]

-

Vang, B., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(21), 5173. [Link]

-

Myznikov, L. V., et al. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. The Journal of Organic Chemistry, 83(23), 14384-14393. [Link]

-

Sagan, J., et al. (2021). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. International Journal of Molecular Sciences, 22(16), 8968. [Link]

-

Capot Chemical. (2025). MSDS of [(2R)-1-methylpyrrolidin-2-yl]methanamine. Capot Chemical. [Link]

-

Di Mola, A., & De Luca, L. (2024). Molecular Pharmacology at the Crossroads of Precision Medicine. International Journal of Molecular Sciences, 25(3), 1735. [Link]

-

PubChem. (n.d.). (2-Methyl-1-pyrrolidin-1-ylcyclobutyl)methanamine. PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Alkylation Strategies for Pyrrolidine-2-methanamine

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, contributing to the stereochemistry and physicochemical properties of bioactive molecules.[3][4] Pyrrolidine-2-methanamine, a readily available chiral building block, serves as a critical starting point for synthesizing diverse chemical libraries. The primary amine handle is a key site for modification, and its N-alkylation is a fundamental transformation for modulating a compound's potency, selectivity, solubility, and pharmacokinetic profile.[4][5]

This guide provides an in-depth exploration of robust and field-proven strategies for the N-alkylation of pyrrolidine-2-methanamine, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for achieving high-yield, selective transformations.

Strategy 1: Reductive Amination — The High-Fidelity Workhorse

Reductive amination is arguably the most versatile and widely employed method for N-alkylation in drug discovery.[6] It is a one-pot procedure that involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is immediately reduced in situ to the desired secondary amine.[7][8] This method elegantly avoids the common pitfalls of overalkylation that plague other techniques.[9]

Mechanism and Scientific Rationale

The reaction proceeds in two main stages within the same pot:

-

Imine Formation: The nucleophilic primary amine of pyrrolidine-2-methanamine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to form a C=N double bond, yielding an imine (or its protonated form, the iminium ion).[8][10] This step is typically performed under mildly acidic conditions to facilitate dehydration.[10]

-

In Situ Reduction: A selective reducing agent, introduced into the same pot, reduces the imine/iminium ion to the final secondary amine. The key to success is using a hydride donor that is mild enough to reduce the protonated imine faster than it reduces the starting carbonyl compound.[7][9][11]

This selectivity is crucial. Strong reducing agents like lithium aluminum hydride or even sodium borohydride (NaBH₄) can readily reduce the starting aldehyde or ketone, halting the reaction before the amine can be formed.[7][11] This is why specialized, milder reagents are the cornerstone of this technique.

Experimental Workflow: Reductive Amination

Caption: Workflow for one-pot reductive amination.

Detailed Protocol: Synthesis of N-Benzyl-pyrrolidine-2-methanamine

This protocol details the reaction with benzaldehyde as a representative example.

Materials:

-

(S)-pyrrolidine-2-methanamine (1.0 eq.)

-

Benzaldehyde (1.05 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve (S)-pyrrolidine-2-methanamine (1.0 eq.) and benzaldehyde (1.05 eq.) in DCM (approx. 0.1 M concentration relative to the amine).

-

Imine Formation: Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 1-2 hours. For less reactive carbonyls, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[6] Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture in portions. The portion-wise addition helps to control any potential exotherm.

-

Reaction Completion: Continue stirring the reaction at room temperature until the starting amine has been completely consumed, as monitored by TLC or LC-MS (typically 3-18 hours).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-pyrrolidine-2-methanamine.[6]

Data Presentation: Comparison of Reducing Agents

| Reducing Agent | Chemical Formula | Typical Solvent | Key Characteristics |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCM, DCE, THF | Most Preferred. Mild and selective for imines/iminiums in the presence of aldehydes/ketones. Tolerates mild acid. Does not generate toxic HCN gas.[9] |

| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Highly Effective. Selectively reduces imines at mildly acidic pH (4-5).[7][9] Highly toxic (potential for HCN release) and requires careful handling. |

| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Use with Caution. Can reduce aldehydes and ketones, leading to side products. Best used in a two-step process where the imine is pre-formed and isolated.[7][11] |

Strategy 2: Direct Alkylation with Alkyl Halides — A Classic Route Requiring Control

Direct N-alkylation via nucleophilic substitution (Sₙ2) is a fundamental C-N bond-forming reaction. However, its application to primary amines like pyrrolidine-2-methanamine is complicated by a significant challenge: overalkylation.[12][13] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces an undesired tertiary amine and even a quaternary ammonium salt.[12]

Mechanism and The Selectivity Problem

The reaction involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrogen halide (H-X) byproduct. The challenge arises because the product, a secondary amine, can compete with the starting material for the alkyl halide.

Caption: Competing pathways in direct N-alkylation.

Despite this, with careful control of reaction conditions, selective mono-alkylation can be achieved. Key strategies include using a large excess of the primary amine or employing specific bases to modulate reactivity.[12]

Detailed Protocol: Selective Mono-alkylation with an Alkyl Bromide

Materials:

-

(S)-pyrrolidine-2-methanamine (3.0 eq. or more)

-

Alkyl Bromide (e.g., 1-bromobutane) (1.0 eq.)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Optional: Sodium Iodide (NaI) (catalytic amount)

Procedure:

-

Reactant Preparation: In a round-bottom flask, combine (S)-pyrrolidine-2-methanamine (a significant excess, e.g., 3-5 equivalents) and a powdered, anhydrous base like K₂CO₃ (2.0 eq.) in a suitable solvent like acetonitrile.

-

Finkelstein Condition (Optional): For less reactive alkyl bromides or chlorides, add a catalytic amount of NaI. This in situ generates the more reactive alkyl iodide.[14]

-

Addition of Alkyl Halide: Add the alkyl bromide (1.0 eq.) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by TLC or LC-MS. Pay close attention to the consumption of the alkyl halide and the relative ratio of mono- to di-alkylated product.

-

Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The excess primary amine can often be removed by distillation or by an acidic wash if the product is base-stable. The crude residue is then purified by flash column chromatography to isolate the desired mono-alkylated secondary amine.

Advanced & Alternative N-Alkylation Methods

For substrates with specific sensitivities or for exploring greener synthetic routes, several modern methods offer powerful alternatives.

| Strategy | Alkylating Agent | Catalyst/Reagent | Key Features |

| Borrowing Hydrogen | Alcohols | Ru or Ir complexes | High atom economy; water is the only byproduct. Green chemistry approach.[15] |

| Boron-Based Alkylation | Carboxylic Acids | Boron catalyst + Silane | Uses readily available carboxylic acids as alkylating agents in a metal-free process.[16][17][18] |

| Chan-Lam Coupling | Alkylboronic Acids | Copper catalyst | A method for N-alkylation using boronic acids, offering a different substrate scope.[13] |

| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium catalyst + Ligand | The premier method for forming C(sp²)-N bonds (N-arylation), not direct alkylation, but essential for synthesizing N-aryl derivatives.[19][20][21] |

Troubleshooting Guide

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| Low/No Yield in Reductive Amination | 1. Inefficient imine formation. 2. Deactivated reducing agent. 3. Incorrect pH. | 1. Add a dehydrating agent (MgSO₄, molecular sieves); allow more time for imine formation before adding the reductant. 2. Use fresh, high-quality NaBH(OAc)₃ or NaBH₃CN. 3. For NaBH₃CN, ensure mildly acidic conditions (pH 4-5) by adding a touch of acetic acid. |

| Overalkylation in Direct Alkylation | 1. Stoichiometry of amine is too low. 2. Reaction run for too long or at too high a temperature. | 1. Increase the excess of pyrrolidine-2-methanamine to >3 equivalents. 2. Monitor the reaction closely and stop it once the limiting reagent (alkyl halide) is consumed. |

| Starting Aldehyde/Ketone is Reduced | 1. Reducing agent is too strong (e.g., NaBH₄). 2. Imine formation is slow. | 1. Switch to a milder, more selective reducing agent like NaBH(OAc)₃. 2. Ensure imine has formed before adding the reducing agent. |

| Reaction Stalls | 1. Poorly reactive alkylating agent (e.g., alkyl chloride). 2. Insufficiently strong base in direct alkylation. | 1. In direct alkylation, add catalytic NaI (Finkelstein conditions). In reductive amination, use a more reactive aldehyde. 2. Switch to a stronger base like Cs₂CO₃ or consider an irreversible deprotonation with NaH if the substrate allows.[14] |

References

- JoVE. (2023).

- BenchChem. (n.d.).

- Chemistry Steps. (n.d.).

- BenchChem. (n.d.).

- Master Organic Chemistry. (2017).

- Wikipedia. (n.d.).

- The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube.

- PubMed. (2015).

- Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction.

- GalChimia. (2010).

- Request PDF. (2015).

- Reddit. (2017).

- ACS GCI Pharmaceutical Roundtable. (n.d.).

- PubMed. (2016).

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Wikipedia. (n.d.).

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- Chemistry LibreTexts. (2023).

- PharmaBlock. (n.d.).

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- PharmaBlock. (n.d.).

- NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.

- ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?

Sources

- 1. enamine.net [enamine.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. reddit.com [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]

- 14. researchgate.net [researchgate.net]

- 15. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Boron-Catalyzed N-Alkylation of Amines using Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of Boron-Catalyzed N-Alkylation of Amines with Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Purification of Hygroscopic Amine Intermediates

Status: Operational Ticket ID: PUR-AMINE-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield Loss, Gumming, and Instability in Polar Amine Synthesis

Welcome to the Technical Support Center

You are likely here because your amine intermediate—predicted to be a white solid—is currently a sticky, yellow gum that refuses to crystallize, or your yield has mysteriously vanished into the aqueous layer.

Hygroscopic amines (typically low molecular weight, high polarity, pKa 9–11) present a unique triad of failure modes: water solubility , oxidative instability , and atmospheric reactivity (carbamate formation). This guide abandons generic advice in favor of field-proven, self-validating protocols designed to recover your material.

Module 1: The "Invisible" Yield Loss (Aqueous Workup)

User Issue: "My LCMS shows full conversion, but after extraction, I have 10% yield. Where did it go?"

Root Cause: Most polar amines act as surfactants or have high water solubility even in their free base form. Standard extraction solvents (Ethyl Acetate, Ether) are too non-polar to pull these amines from water, and Dichloromethane (DCM) often forms intractable emulsions.

Protocol: The "Salting Out" & High-Polarity Extraction

Do not use Ethyl Acetate. Follow this thermodynamic optimization:

-

pH Adjustment (The "pKa + 2" Rule):

-

Target pH must be ≥ pKa + 2 .

-

Why? At pH = pKa, 50% of your amine is still protonated (water-soluble). At pKa + 2, >99% is neutral (organic-soluble).

-

Action: Use 2M NaOH or K2CO3 to adjust pH to >12. Verify with pH paper; electronic probes often drift in biphasic mixtures.

-

-

The Saturation Step:

-

The "Secret" Solvent System:

-

Use Chloroform/Isopropanol (3:1 v/v).

-

Why? This mixture is significantly more polar than DCM but remains immiscible with water. It is the "nuclear option" for extracting water-soluble amines.

-

Data Visualization: Extraction Decision Tree

Caption: Logic flow for maximizing recovery of polar amines from aqueous streams.

Module 2: The "Gumming" Crisis (Solvent Removal)

User Issue: "I rotovapped my product and it turned into a sticky oil that smells like wet dog. It won't solidify."

Root Cause:

-

Residual Solvent/Water: Amine gums trap solvent molecules.

-

Carbamate Formation: Atmospheric CO2 reacts with primary/secondary amines to form carbamic acid salts (white crusts or gums) instantly upon exposure to air.

-

Oxidation: N-Oxide formation creates impurities that inhibit crystallization.

Troubleshooting Steps

1. The Azeotropic Drying Cycle You cannot dry a hygroscopic amine gum simply by pumping on it. You must physically carry the water out.

-

Step A: Dissolve the gum in Toluene (or Benzene, if permitted).

-

Step B: Rotovap to dryness. The toluene/water azeotrope boils lower than water alone.

-

Step C: Repeat 3x.

-

Step D: Final strip with DCM to remove trapped toluene.

2. Preventing the "CO2 Trap"

-

The Hazard: Do not vent your rotovap with ambient air.

-

The Fix: Backfill the rotovap with Argon or Nitrogen gas balloons.

-

The "Dry Ice" Warning: Never put dry ice directly into a solvent trap if the system isn't perfectly sealed; sublimating CO2 will react with your product if back-streaming occurs.

Module 3: Stabilization via Salt Formation

User Issue: "My free base degrades after 3 days. How do I store this?"

Expert Insight: Stop trying to isolate the free base. Most pharmaceutical amines are oils in their neutral state but crystalline solids as salts. Converting to a salt fixes hygroscopicity, prevents oxidation, and blocks CO2 absorption.

Salt Selection Guide

| Counter-Ion | Crystallinity Potential | Hygroscopicity Risk | Usage Context |

| Hydrochloride (HCl) | High | Moderate/High | First choice. Use 4M HCl in Dioxane (anhydrous). Avoid aqueous HCl. |

| Oxalate | Very High | Low | Excellent for purification. Warning: Toxic, not for final drug formulation. |

| Fumarate | High | Low | Good for pharmaceutically acceptable salts. Often non-hygroscopic. |

| Tosylate (p-TsOH) | High | Low | Adds significant lipophilicity, helping "oils" turn into solids. |

| Trifluoroacetate (TFA) | Low (Gums) | High | Avoid. TFA salts are often hygroscopic oils. |

Protocol: The "Anti-Solvent" Crystallization

-

Dissolve crude amine in a minimal amount of a polar solvent (Methanol or Ethanol).

-

Add 1.05 equivalents of the acid (e.g., p-TsOH or HCl in Dioxane).

-

Slowly add a non-polar anti-solvent (Diethyl Ether or MTBE) with vigorous stirring until cloudiness persists.

-

Stop. Let it sit. Cooling too fast traps impurities (oiling out).

-

Once solid forms, filter under Nitrogen.

Module 4: Chromatography Survival

User Issue: "My compound streaks from baseline to solvent front on silica."

Root Cause: Basic amines hydrogen-bond effectively irreversibly with acidic silanol (Si-OH) groups on silica gel.

Mobile Phase Modifiers

You must "poison" the silica surface to allow the amine to travel.

-

Option A (Normal Phase): DCM / Methanol / Triethylamine (TEA) or NH4OH .

-

Ratio: 90:10:1. The 1% TEA saturates the silanols.

-

-

Option B (The "Basic" Silica): Use amine-functionalized silica cartridges (e.g., KP-NH). No modifier needed.

-

Option C (Reverse Phase High pH):

-

Use a hybrid column (e.g., Waters XBridge/XTerra) that survives pH 10.

-

Buffer: 10mM Ammonium Bicarbonate (pH 10). At this pH, the amine is neutral and retains well on C18 without tailing.

-

Data Visualization: Purification Workflow

Caption: Selecting the correct purification path based on TLC behavior.

Advanced Expert Tip: The TCA Method

For extremely difficult amines that refuse to distill or crystallize, use the Trichloroacetic Acid (TCA) trick.

-

Precipitation: Add TCA to your crude mixture in non-polar solvent. The amine-TCA salt is usually highly crystalline and insoluble, precipitating out while impurities stay in solution.

-

Filtration: Filter and wash the salt.

-

Decarboxylation: Heat the salt in a high-boiling solvent (or neat under vacuum). TCA decomposes to CO2 and Chloroform, leaving behind the pure free amine .[5]

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for azeotropic data and specific amine properties).

-

Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Source for salt selection and crystallization thermodynamics).

-

Stirchak, E. P., et al. (2022). "Trichloroacetic acid fueled practical amine purifications."[5][7] Beilstein Journal of Organic Chemistry, 18, 269–274. (Source for the TCA purification method).

-

McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. (Source for silanol interaction mechanisms).[8]

Sources

- 1. Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide [mdpi.com]

- 2. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chiraltech.com [chiraltech.com]

- 4. youtube.com [youtube.com]

- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zeptometrix.com [zeptometrix.com]

Technical Support Center: Free Base vs. Hydrochloride Salt Storage Stability

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the storage stability of pharmaceutical compounds, specifically comparing the free base form to its hydrochloride (HCl) salt. As Senior Application Scientists, we have curated this information to provide not only solutions but also the underlying scientific principles to empower your experimental choices.

Frequently Asked Questions (FAQs)

Q1: My free base API is showing degradation after a few weeks at room temperature. Would converting it to an HCl salt improve its stability?

A: This is a very common scenario. In many cases, converting a basic drug to its hydrochloride salt can significantly enhance its chemical and physical stability. The primary reason lies in the modification of the compound's physicochemical properties.

-

Expertise & Experience: Free bases, particularly those containing primary, secondary, or tertiary amine functional groups, are nucleophilic and susceptible to oxidative degradation. The lone pair of electrons on the nitrogen atom can readily participate in reactions with atmospheric oxygen or other oxidizing agents. By forming an HCl salt, this lone pair is protonated, forming a quaternary ammonium cation (R₃N⁺H). This protonation effectively "protects" the nitrogen, reducing its nucleophilicity and, consequently, its susceptibility to oxidation.

-

Causality: The stability increase is also linked to improved physical properties. HCl salts are typically crystalline solids with higher melting points and lower hygroscopicity compared to their corresponding free bases. A more stable crystal lattice reduces the molecular mobility and ingress of atmospheric moisture and oxygen, both of which can accelerate degradation.

However, this is not a universal rule. The stability of a salt form is highly dependent on the specific molecular structure and the potential for new degradation pathways to emerge. For example, if the molecule also contains an ester group, the acidic nature of the HCl salt could potentially catalyze hydrolysis. Therefore, a thorough salt screening and stability assessment is always a critical step.

Q2: What are the key differences in storage conditions required for a free base versus its HCl salt?

A: The optimal storage conditions are directly linked to the inherent physicochemical properties of each form. The primary factors to consider are temperature, humidity, and light exposure.

-

Trustworthiness: A self-validating approach involves characterizing both forms to determine their vulnerabilities. Key characterization assays include Differential Scanning Calorimetry (DSC) to determine melting point and thermal stability, Thermogravimetric Analysis (TGA) to assess solvent/water content and decomposition temperature, and Dynamic Vapor Sorption (DVS) to quantify hygroscopicity.

The results of these analyses will directly inform the required storage conditions, which we can summarize as follows:

| Property | Free Base | Hydrochloride Salt | Storage Implication |

| Hygroscopicity | Often higher, may be oily or amorphous. | Typically lower, more likely to be a stable, non-hygroscopic crystal. | Free bases may require storage in a desiccator or with a desiccant. HCl salts are generally more tolerant of ambient humidity. |

| Melting Point | Generally lower. | Generally higher. | Lower melting points suggest lower lattice energy and potentially higher reactivity in the solid state. Higher melting point salts are often more stable. |

| Oxidative Stability | More susceptible due to the available lone pair on the nitrogen atom. | More stable as the nitrogen is protonated. | Storage under an inert atmosphere (e.g., nitrogen or argon) is more critical for sensitive free bases. |

| pH Sensitivity | The basic nature can make it incompatible with acidic excipients. | The acidic nature of the salt can affect the stability of other functional groups (e.g., esters). | The pH of the microenvironment is a critical stability factor. |

Q3: I'm observing poor solubility with my free base during formulation. How does conversion to an HCl salt affect solubility and dissolution rate?

A: Converting a poorly water-soluble basic drug into its HCl salt is a widely used and effective strategy to enhance both its solubility and dissolution rate.

-

Expertise & Experience: The underlying principle is the Henderson-Hasselbalch equation. The HCl salt of a weak base, when dissolved in water, will dissociate into the protonated base (BH⁺) and a chloride ion (Cl⁻). The protonated base is an ionic species and is almost always significantly more water-soluble than the neutral free base (B).

-

Authoritative Grounding: This increase in aqueous solubility is a direct consequence of the high polarity of the ionic form, which allows for more favorable interactions with polar water molecules. The dissolution rate is also typically faster because the pH at the surface of the dissolving salt particle is lower than the bulk pH, which further promotes solubility according to the pH-partition hypothesis.

Here is a workflow to visualize this relationship:

Caption: Troubleshooting workflow for identifying degradation products.

References

- Stahl, P.H., Wermuth, C.G. (Eds

Removing unreacted starting materials from amine synthesis

Welcome to the Technical Support Center for Amine Synthesis Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing unreacted starting materials from amine synthesis reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in scientific principles and practical expertise.

Introduction: The Challenge of Amine Purification

Synthesizing amines is a cornerstone of modern organic chemistry and drug discovery. However, the purification of the desired amine from a complex reaction mixture containing unreacted starting materials (both nucleophilic and electrophilic), byproducts, and reagents can be a significant bottleneck. The basic nature of amines often leads to challenges in traditional purification techniques like silica gel chromatography. This guide provides a systematic approach to tackling these purification hurdles, ensuring you obtain your target amine with the desired purity.

Part 1: Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an amine synthesis reaction?

Common impurities include:

-

Unreacted Starting Materials: Excess amine nucleophile or electrophilic partner (e.g., alkyl halide, aldehyde, ketone).[1]

-

Over-alkylation Products: In the case of primary or secondary amines, reaction with the electrophile can continue, leading to the formation of secondary, tertiary, or even quaternary ammonium salts.[2]

-

Byproducts of the Reaction: These can vary widely depending on the specific reaction but may include products from side reactions or decomposition.

-

Reagents and Catalysts: Any reagents, catalysts, or additives used in the reaction that are not consumed.

-

Solvent Residues: Residual solvents from the reaction or workup.[1]

Q2: My amine is a solid. What is the best way to purify it?

For solid amines, recrystallization is often an effective purification method.[3] This can be performed on the free base. A common and often more effective strategy is to first form a salt of the amine, such as a hydrochloride salt, which can then be recrystallized.[2][4] The purified salt can then be neutralized to regenerate the pure free amine.

Q3: How can I remove a large amount of unreacted starting amine?

When a significant excess of the starting amine is used, acid-base extraction is a highly effective and scalable method.[3][5][6] By washing the organic reaction mixture with an acidic aqueous solution (e.g., dilute HCl), the basic amine will be protonated and move into the aqueous layer, while the desired, less basic product (if applicable) or neutral byproducts remain in the organic layer.[6]

Q4: I'm struggling with column chromatography for my amine. What are the common issues and solutions?

The basicity of amines often leads to poor separation on standard silica gel columns due to strong interactions with the acidic silanol groups on the silica surface, resulting in streaking and low recovery.[3]

-

Troubleshooting Steps:

-

Add a Competing Base: Incorporating a small amount of a volatile base like triethylamine (Et3N) or ammonia into the eluent can help to saturate the acidic sites on the silica, leading to improved peak shape.[2][3]

-

Use a Different Stationary Phase: Consider using basic alumina or amine-functionalized silica columns to minimize unwanted interactions.[3]

-

Switch to Reverse-Phase Chromatography: Reverse-phase chromatography can be a good alternative if normal-phase is problematic.[3]

-

Troubleshooting Guide: Specific Scenarios

Scenario 1: Removing Excess Electrophile (e.g., Aldehyde, Alkyl Halide)

| Problem | Potential Cause | Troubleshooting Solution |

| Unreacted electrophile remains after the reaction. | Incomplete reaction or use of excess electrophile. | Employ a scavenger resin. Nucleophilic scavenger resins are designed to react with and sequester excess electrophiles.[7] For example, an amine-functionalized resin can be used to scavenge unreacted aldehydes or alkyl halides. |

| Product and electrophile have similar polarities, making chromatographic separation difficult. | The chemical structures of the product and starting material are very similar. | Selective chemical quenching. For example, unreacted aldehydes can be treated with sodium bisulfite to form a water-soluble adduct that can be removed by extraction.[8] |

Scenario 2: Removing Excess Nucleophile (Amine)

| Problem | Potential Cause | Troubleshooting Solution |

| A significant amount of unreacted starting amine is present. | The reaction did not go to completion, or an excess of the amine was used. | Acid-base extraction. As mentioned in the FAQs, washing with an acidic solution is a highly effective method for removing basic amines.[6][9] |

| The starting amine and product amine have very similar pKa values, making selective extraction challenging. | The basicities of the two amines are not sufficiently different for a clean separation by simple acid wash. | Use an electrophilic scavenger resin. Resins functionalized with isocyanate or sulfonyl chloride groups are highly effective at scavenging primary and secondary amines.[10][11] Aldehyde-functionalized resins can be used to selectively scavenge primary amines.[10][12] |

Part 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Acid-Base Extraction for Amine Purification

This protocol describes the separation of a basic amine product from neutral or acidic impurities.

Objective: To isolate a basic amine from a reaction mixture.

Materials:

-

Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Separatory funnel.

-

1 M Hydrochloric acid (HCl) solution.

-

1 M Sodium hydroxide (NaOH) solution.

-

Saturated sodium chloride (brine) solution.

-

Anhydrous sodium sulfate or magnesium sulfate.

-

Rotary evaporator.

Procedure:

-

Dissolution: Ensure the crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.

-

Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The protonated amine will move into the aqueous (bottom) layer.

-

Separation: Drain the aqueous layer into a clean flask. If you need to isolate the starting amine, this is the fraction to keep. The organic layer now contains neutral and acidic components.

-

Repeat (Optional): For a more thorough extraction, repeat the acidic wash with a fresh portion of 1 M HCl.

-

Neutralization (to recover the purified amine): To the combined acidic aqueous extracts, slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper). The protonated amine will be deprotonated and may precipitate out as a solid or form an oily layer.

-

Back-Extraction: Add a fresh portion of the organic solvent to the basified aqueous solution and shake to extract the free amine back into the organic phase.

-

Drying and Concentration: Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified amine.

Protocol 2: Purification using a Scavenger Resin

This protocol outlines the general procedure for using a scavenger resin to remove an unwanted component from a reaction mixture.

Objective: To remove an excess reagent (e.g., an amine or an electrophile) from a reaction mixture.

Materials:

-

Crude reaction mixture.

-

Appropriate scavenger resin (chosen based on the functional group to be scavenged).

-

Reaction vessel (e.g., flask, vial).

-

Shaker or stir plate.

-

Filtration apparatus (e.g., filter funnel, fritted syringe).

Procedure:

-

Resin Selection: Choose a scavenger resin with a functional group that will react selectively with the impurity you want to remove. (See table below for examples).

-

Resin Swelling (if necessary): Some resins need to be pre-swollen in the reaction solvent for optimal performance. Consult the manufacturer's instructions.

-

Addition of Resin: Add the scavenger resin to the crude reaction mixture. A typical starting point is to use 2-4 equivalents of the resin relative to the amount of the impurity to be scavenged.

-

Incubation: Gently agitate the mixture (e.g., by shaking or stirring) at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the impurity by a suitable analytical technique (e.g., TLC, LC-MS).

-

Filtration: Once the scavenging is complete, filter the mixture to remove the resin. The resin will have the impurity bound to it.

-

Washing: Wash the collected resin with a small amount of fresh solvent to recover any product that may have been adsorbed.

-

Concentration: Combine the filtrate and the washings and concentrate the solvent to obtain the purified product.

Table 1: Common Scavenger Resins for Amine Synthesis Purification

| Scavenger Resin Functional Group | Target Impurity |

| Isocyanate (NCO) | Primary and secondary amines[11] |

| Sulfonyl Chloride (SO2Cl) | Primary and secondary amines[11] |

| Aldehyde (CHO) | Primary amines[10] |

| Carboxylic Acid (COOH) | Amines (forms a salt) |

| Amine (e.g., Tris(2-aminoethyl)amine) | Aldehydes, ketones, acid chlorides |

| Thiol (SH) | Alkyl halides, organometallics[11] |

Part 3: Visualization of Workflows

Decision-Making Workflow for Amine Purification

The following diagram illustrates a logical approach to selecting an appropriate purification strategy for your amine synthesis reaction.

Sources

- 1. veeprho.com [veeprho.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. thieme-connect.com [thieme-connect.com]

- 11. suprasciences.com [suprasciences.com]

- 12. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]

Technical Support Center: Handling Air-Sensitive Primary Amines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful manipulation of air-sensitive primary amines. Our focus is on explaining the chemical principles behind the procedures to empower you to make informed decisions in the lab.

Introduction: The Challenge of Air-Sensitive Amines

Primary amines are fundamental building blocks in organic synthesis. However, many are susceptible to degradation upon exposure to the atmosphere. Two primary degradation pathways compromise their integrity:

-

Oxidation: The lone pair of electrons on the nitrogen atom makes primary amines susceptible to oxidation by atmospheric oxygen (O₂). This process can lead to the formation of various byproducts, including imines, nitroso compounds, and complex colored materials, ultimately reducing the purity and reactivity of the amine.[1][2][3]

-

Carbamate/Carbonate Formation: Primary amines readily react with atmospheric carbon dioxide (CO₂) to form carbamic acids, which are then deprotonated by another amine molecule to yield ammonium carbamate salts.[4][5][6] These salts are often insoluble and non-nucleophilic, effectively sequestering the amine and inhibiting its participation in desired reactions.

Understanding and mitigating these degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide will equip you with the necessary knowledge and techniques to handle these sensitive reagents with confidence.

Frequently Asked Questions (FAQs)

Q1: Why has my colorless primary amine turned yellow or brown?

A1: A change in color from colorless to yellow or brown is a classic indicator of oxidation.[1] Exposure to atmospheric oxygen can initiate radical chain reactions, leading to the formation of colored impurities. The extent of coloration often correlates with the degree of degradation. For critical applications, it is best to purify the amine before use.

Q2: My reaction with a primary amine is sluggish or failing. What could be the cause?

A2: Assuming other reaction parameters are optimized, the most likely culprit is the reaction of your primary amine with atmospheric CO₂ to form an ammonium carbamate salt.[4][5] This salt is not nucleophilic and will not participate in the reaction, effectively lowering the concentration of your active reagent. Handling the amine under an inert atmosphere is essential to prevent this.

Q3: What is an "inert atmosphere," and why is it important?

A3: An inert atmosphere is an environment that is free of reactive gases like oxygen, water vapor, and carbon dioxide.[7][8] It is typically created using unreactive gases such as argon or nitrogen.[7][9] For handling air-sensitive primary amines, working under an inert atmosphere is critical to prevent both oxidation and carbamate formation, ensuring the amine remains pure and reactive.[7][10]

Q4: Is nitrogen or argon better as an inert gas?

A4: Both nitrogen and argon are effective for creating an inert atmosphere.[7] Argon is denser than air, which can be advantageous as it will tend to displace air in a flask.[11] However, nitrogen is generally less expensive and suitable for most applications involving primary amines.[9] For highly sensitive systems, it is crucial to use high-purity gas that has been passed through a deoxygenation catalyst.[12]